(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
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Overview
Description
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is a chemical compound with a unique structure that includes a hydroxyimino group and a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one typically involves the following steps:
Formation of the Benzoannulene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyimino Group: This step involves the reaction of the benzoannulene core with hydroxylamine or its derivatives under controlled conditions to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted benzoannulene compounds.
Scientific Research Applications
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoannulene core can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyindoleacetic acid: A metabolite of serotonin with a similar hydroxyimino group.
Sulfur compounds: Compounds with similar structural features and reactivity.
Uniqueness
(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is unique due to its specific combination of a hydroxyimino group and a benzoannulene core, which imparts distinct chemical and biological properties.
annulen-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
(5E)-5-hydroxyimino-3-methyl-8,9-dihydro-7H-benzo[7]annulen-6-one |
InChI |
InChI=1S/C12H13NO2/c1-8-5-6-9-3-2-4-11(14)12(13-15)10(9)7-8/h5-7,15H,2-4H2,1H3/b13-12+ |
InChI Key |
MVMFJMDWFWZXJX-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC\2=C(CCCC(=O)/C2=N/O)C=C1 |
Canonical SMILES |
CC1=CC2=C(CCCC(=O)C2=NO)C=C1 |
Origin of Product |
United States |
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